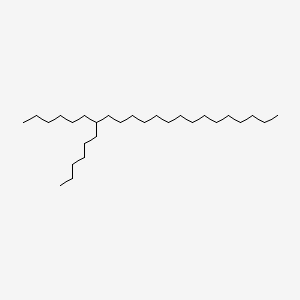
7-Hexyldocosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hexyldocosane is a long-chain hydrocarbon with the molecular formula C28H58. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its IUPAC name, 7-n-Hexyldocosane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyldocosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. This process ensures the complete saturation of the carbon chain, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
7-Hexyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, especially with chlorine or bromine, can replace hydrogen atoms with halogen atoms
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2 or Br2) and UV light or heat to initiate the reaction
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenated alkanes
科学研究应用
7-Hexyldocosane has diverse applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.
Biology: Studied for its role in the chemical communication systems of certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of specialty chemicals
作用机制
The mechanism of action of 7-Hexyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
相似化合物的比较
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: Another long-chain alkane with the formula C26H54
Uniqueness
7-Hexyldocosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry .
属性
CAS 编号 |
55373-86-9 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
7-hexyldocosane |
InChI |
InChI=1S/C28H58/c1-4-7-10-13-14-15-16-17-18-19-20-21-24-27-28(25-22-11-8-5-2)26-23-12-9-6-3/h28H,4-27H2,1-3H3 |
InChI 键 |
SDYSFWMEHHOBQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
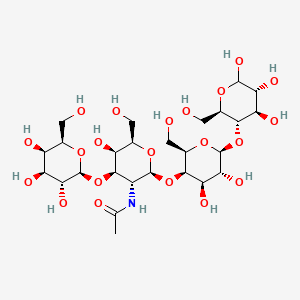
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
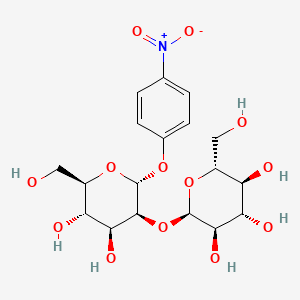
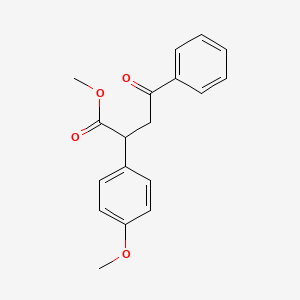
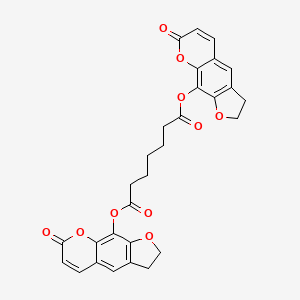

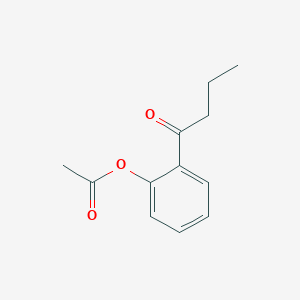
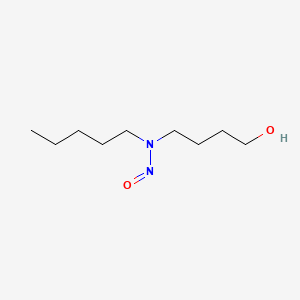
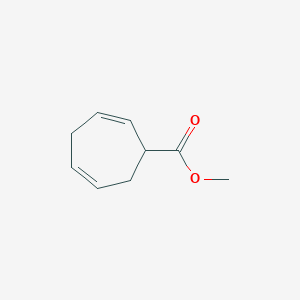
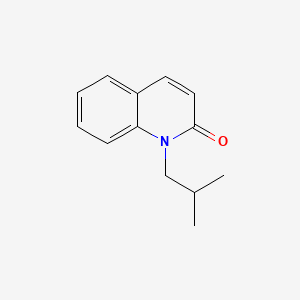
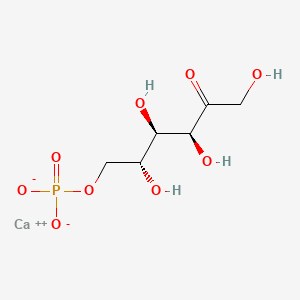
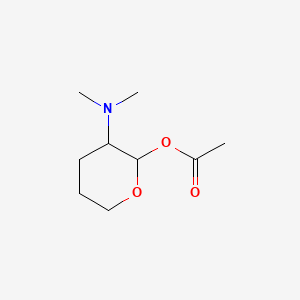
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
